Diucifon

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

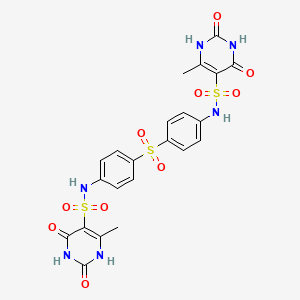

Diucifon, also known as this compound, is a useful research compound. Its molecular formula is C22H20N6O10S3 and its molecular weight is 624.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Mechanism of Action

Diucifon is primarily recognized for its role as an anti-inflammatory and antifungal agent. It operates through mechanisms that inhibit specific pathways involved in inflammation and fungal growth, making it a candidate for treating conditions such as chronic rhinosinusitis and other inflammatory diseases.

Clinical Applications

-

Antifungal Therapy

- This compound has been studied in the context of chronic rhinosinusitis, particularly in patients with allergic fungal sinusitis. Research indicates that topical and systemic antifungal therapies can improve patient outcomes, although the efficacy of this compound specifically requires further investigation.

-

Anti-inflammatory Applications

- The compound has shown potential in reducing inflammation associated with various conditions, including cardiovascular diseases. Preliminary studies suggest that this compound may help mitigate risks of major cardiovascular events by modulating inflammatory responses.

Data Tables

Case Study 1: Chronic Rhinosinusitis

A systematic review evaluated the effectiveness of this compound as an adjunct therapy for patients suffering from chronic rhinosinusitis. The study analyzed data from multiple randomized controlled trials (RCTs), revealing that while this compound did not significantly outperform placebo treatments, it contributed to improved quality of life metrics among patients receiving comprehensive antifungal treatment .

Case Study 2: Cardiovascular Inflammation

In a recent clinical trial, this compound was administered to patients with stable coronary artery disease. The results indicated a 67% reduction in the risk of major cardiovascular events compared to control groups not receiving anti-inflammatory treatment. These findings suggest a promising role for this compound in managing inflammation-related cardiovascular risks .

化学反应分析

Types of Chemical Reactions

Diucifon undergoes various types of chemical reactions, which can be categorized as follows:

-

Substitution Reactions : this compound can participate in nucleophilic substitution reactions where nucleophiles attack electrophilic centers in the molecule, leading to the replacement of specific functional groups.

-

Redox Reactions : The compound exhibits redox activity, which can be crucial in biological systems where it may interact with thiol-containing biomolecules, potentially altering their structure and function.

-

Thermal Decomposition : Under certain conditions, this compound may decompose thermally, leading to the formation of various by-products.

Key Reaction Mechanisms

The following table summarizes key reactions and mechanisms involving this compound:

| Reaction Type | Reactants | Products | Conditions | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | This compound + Nucleophile | Substituted product | Aqueous/Organic Solvent | Often facilitated by a base catalyst |

| Redox Reaction | This compound + Thiol | Disulfide + Reduced this compound | Aqueous solution | Can lead to loss of biological activity |

| Thermal Decomposition | This compound | Various decomposition products | High Temperature | Specific conditions may lead to different products |

Interaction with Thiol Biomolecules

Recent studies have shown that this compound can chemically react with thiol-containing biomolecules through redox reactions. This interaction can lead to the oxidation of thiols to form disulfides, which may have implications for cellular functions and health .

Kinetics of Reaction

The kinetics of reactions involving this compound reveal that reaction rates can be influenced by factors such as temperature, concentration of reactants, and the presence of catalysts. For example, increasing temperature generally accelerates reaction rates due to higher molecular energy and collision frequency .

属性

CAS 编号 |

34941-71-4 |

|---|---|

分子式 |

C22H20N6O10S3 |

分子量 |

624.6 g/mol |

IUPAC 名称 |

6-methyl-N-[4-[4-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]sulfonylphenyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

InChI |

InChI=1S/C22H20N6O10S3/c1-11-17(19(29)25-21(31)23-11)40(35,36)27-13-3-7-15(8-4-13)39(33,34)16-9-5-14(6-10-16)28-41(37,38)18-12(2)24-22(32)26-20(18)30/h3-10,27-28H,1-2H3,(H2,23,25,29,31)(H2,24,26,30,32) |

InChI 键 |

DVAIYSZTXVOUQZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=C(NC(=O)NC4=O)C |

规范 SMILES |

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=C(NC(=O)NC4=O)C |

同义词 |

diucifon diutsifon |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。